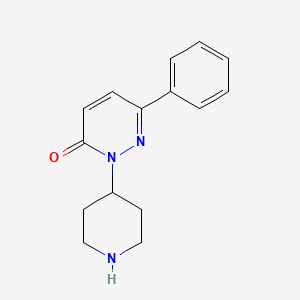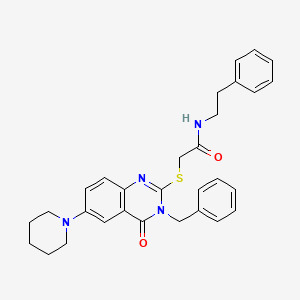![molecular formula C20H26N2O3S B2782795 N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide CAS No. 325694-91-5](/img/structure/B2782795.png)
N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-4 and is a derivative of maytansine, which is a natural product found in plants of the genus Maytenus. DM-4 has been extensively studied for its potential use in cancer treatment and as a tool in scientific research.
Mecanismo De Acción
DM-4 works by inhibiting microtubule formation, which is essential for cell division. It binds to the tubulin protein, which is a major component of microtubules, and prevents its polymerization into microtubules. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
DM-4 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects make DM-4 a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-4 has several advantages for lab experiments. It is a potent and specific inhibitor of microtubule formation, making it useful for studying the role of microtubules in cellular processes. However, DM-4 is also highly cytotoxic, which can limit its use in certain experiments. Additionally, DM-4 is a relatively expensive compound, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for the study of DM-4. One potential direction is the development of more efficient synthesis methods to reduce the cost of the compound. Another direction is the study of DM-4 in combination with other cancer treatments to enhance its efficacy. Additionally, DM-4 could be studied for its potential use in other diseases, such as Alzheimer's disease, where microtubule dysfunction is a major factor.
Métodos De Síntesis
The synthesis of DM-4 involves several steps, including the conversion of maytansine to a more reactive intermediate, followed by the addition of various reagents to form the final product. The exact synthesis method may vary depending on the specific application and purity requirements of the compound.
Aplicaciones Científicas De Investigación
DM-4 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. DM-4 works by inhibiting microtubule formation, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-7-10-18(11-8-15)26(24,25)22(4)13-5-6-20(23)21-19-12-9-16(2)14-17(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRHSLCSZMTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2782713.png)



![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)
![4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2782719.png)




![methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2782727.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2782732.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2782733.png)